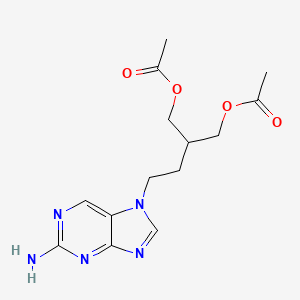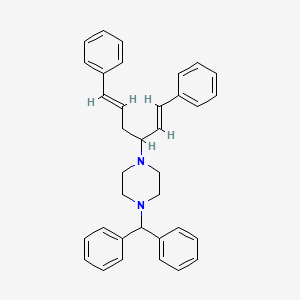
Clindamycin Impurity (Sulfone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clindamycin Impurity (Sulfone) is a byproduct formed during the synthesis and degradation of clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat serious infections caused by susceptible anaerobic bacteria and certain strains of streptococci, pneumococci, and staphylococci. The presence of impurities like the sulfone derivative is critical for quality control in pharmaceutical manufacturing to ensure the safety and efficacy of the final product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin Impurity (Sulfone) typically involves the oxidation of clindamycin. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure the selective formation of the sulfone impurity.
Industrial Production Methods
In industrial settings, the production of Clindamycin Impurity (Sulfone) is often a part of the overall clindamycin manufacturing process. The impurity is monitored and controlled through various analytical techniques such as high-performance liquid chromatography (HPLC) to ensure it remains within acceptable limits. The use of advanced purification methods helps in minimizing the levels of this impurity in the final pharmaceutical product.
Analyse Des Réactions Chimiques
Types of Reactions
Clindamycin Impurity (Sulfone) primarily undergoes oxidation reactions. The sulfone group is formed by the oxidation of the sulfur atom in the clindamycin molecule. This impurity can also participate in other chemical reactions such as reduction and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can react with the sulfone group under appropriate conditions.
Major Products Formed
The major product formed from the oxidation of clindamycin is Clindamycin Impurity (Sulfone). Other minor products may include different oxidized forms of clindamycin, depending on the reaction conditions.
Applications De Recherche Scientifique
Clindamycin Impurity (Sulfone) has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for clindamycin.
Quality Control: Essential for monitoring the purity of clindamycin in pharmaceutical formulations.
Toxicological Studies: Helps in assessing the safety and potential genotoxicity of impurities in drug products.
Chemical Synthesis: Studied for its reactivity and transformation under various chemical conditions.
Mécanisme D'action
The mechanism of action of Clindamycin Impurity (Sulfone) is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its formation involves the oxidation of the sulfur atom in clindamycin, leading to the sulfone derivative. This transformation can affect the overall stability and efficacy of the clindamycin molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clindamycin Sulfoxide: Another oxidation product of clindamycin, formed by the oxidation of the sulfur atom to a sulfoxide group.
Lincomycin: A naturally occurring lincosamide antibiotic, structurally similar to clindamycin but with different pharmacological properties.
Clindamycin Phosphate: A prodrug of clindamycin, used to enhance its solubility and bioavailability.
Uniqueness
Clindamycin Impurity (Sulfone) is unique due to its specific formation pathway and the impact it has on the quality control of clindamycin. Its presence is a marker of the oxidation state of the drug and is crucial for ensuring the safety and efficacy of clindamycin formulations.
Propriétés
Numéro CAS |
887402-22-4 |
|---|---|
Formule moléculaire |
C18H33ClN2O7S |
Poids moléculaire |
456.99 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)



